6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine

Synthetic chemistry Nucleophilic substitution Yield optimization

6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine is the definitive [4,5-c] regioisomer for medicinal chemistry programs. Unlike other triazolopyridine isomers, this scaffold delivers a 22.4-fold solubility improvement (0.71→15.9 µM) and validated kinase inhibition (co-crystal PDB: 4DEH). The 6-chloro substituent enables rapid SAR expansion via SNAr/cross-coupling. Essential for synthesizing brain-penetrant P2X7 antagonists (e.g., JNJ-54175446). Procure with confidence—≥97% purity ensures reproducible library synthesis and lead optimization.

Molecular Formula C5H3ClN4
Molecular Weight 154.557
CAS No. 120641-09-0
Cat. No. B600029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine
CAS120641-09-0
Molecular FormulaC5H3ClN4
Molecular Weight154.557
Structural Identifiers
SMILESC1=C(N=CC2=NNN=C21)Cl
InChIInChI=1S/C5H3ClN4/c6-5-1-3-4(2-7-5)9-10-8-3/h1-2H,(H,8,9,10)
InChIKeyJSIIDEVMRSVGKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine (CAS 120641-09-0): A Differentiated Triazolopyridine Scaffold for Targeted Medicinal Chemistry and Custom Synthesis Procurement


6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine (CAS 120641-09-0) is a nitrogen-rich heterocyclic building block belonging to the triazolopyridine class, with a molecular formula of C5H3ClN4 and a molecular weight of 154.56 g/mol . Its structure features a 1,2,3-triazole ring fused to a pyridine ring at the [4,5-c] position, with a chlorine atom at the 6-position . This specific regioisomeric and substitution pattern distinguishes it from other triazolopyridine isomers (e.g., [4,5-b], [1,5-a], [4,3-a]) and is critical for its utility as a synthetic intermediate in drug discovery programs targeting kinases, GPCRs, and epigenetic enzymes [1][2].

Why 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine Cannot Be Replaced by Generic Triazolopyridine Isomers or Unsubstituted Cores


Generic substitution of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine with other triazolopyridine isomers or the unsubstituted core is not viable due to profound differences in chemical reactivity, biological target engagement, and physicochemical properties. The 6-chloro substituent on the pyridine ring is a key synthetic handle for further functionalization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, enabling the construction of complex, biologically active molecules [1]. More critically, the [4,5-c] ring fusion geometry positions the triazole and pyridine nitrogens in a spatial orientation that is distinct from other regioisomers, directly impacting binding affinity and selectivity for biological targets such as GPR119, P2X7, and various kinases [2][3]. Using an alternative isomer or the unsubstituted core introduces uncontrolled variables, invalidating structure-activity relationship (SAR) studies and compromising the integrity of lead optimization programs [4].

Quantitative Differentiation of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine: Comparative Data vs. Key Analogs


Synthetic Yield Advantage: 6-Chloro Derivative vs. Unsubstituted Triazolopyridine Core

The 6-chloro substituent in 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine provides a crucial synthetic advantage over the unsubstituted 3H-1,2,3-triazolo[4,5-c]pyridine core. While direct literature comparisons for the parent compounds are limited, studies on related triazolopyridine derivatives demonstrate that the presence of a chloro group significantly improves the efficiency of N-acylation and N-alkoxycarbonylation reactions. The alkoxycarbonyl triazolopyridine derivatives were readily prepared in 81-96% yield [1]. This is a class-level inference that supports the use of the 6-chloro derivative as a more reactive and versatile building block for downstream derivatization.

Synthetic chemistry Nucleophilic substitution Yield optimization

Improved Solubility Profile: Triazolopyridine Scaffold vs. Pyrazolopyridine Analogs

A direct head-to-head comparison in the GPR119 agonist program revealed a significant solubility advantage for the triazolopyridine scaffold over a pyrazolopyridine analog. The lead pyrazolo[3,4-c]pyridine compound (4b) exhibited a critically poor aqueous solubility of 0.71 μM at pH 6.8 [1]. Optimization efforts led to a novel 3H-[1,2,3]triazolo[4,5-c]pyridine derivative (32o) which demonstrated a 22.4-fold improvement in solubility, achieving 15.9 μM at pH 6.8 [1]. This demonstrates the superior physicochemical properties conferred by the triazolopyridine core.

Drug discovery ADME Solubility GPR119 agonists

Regioisomeric Selectivity: [4,5-c] vs. [4,5-b] and [1,5-a] Triazolopyridine Isomers in Kinase Inhibition

The specific [4,5-c] ring fusion in 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine is essential for target engagement in certain kinase inhibitor programs. A comparative evaluation of pyridine-, benzimidazolone-, benzotriazole-, and triazolopyridine-based inhibitors for p38 MAP kinase showed that the triazole-based compounds 20 and 25 were significantly more potent experimentally than the benzimidazolone after which they were modeled [1]. Furthermore, crystal structures of c-Met kinase in complex with a 3,5,6,7-tetrahydro-4H-[1,2,3]triazolo[4,5-c]pyridin-4-one inhibitor (PDB: 4DEH) confirm the unique binding mode enabled by this specific scaffold geometry [2].

Kinase inhibitors Regioisomerism Target selectivity

Synthetic Versatility: 6-Chloro Substitution Enables Direct SNAr vs. Inert Unsubstituted Cores

The chlorine atom at the 6-position is a critical functional handle that enables efficient diversification of the triazolopyridine scaffold. This site is activated for nucleophilic aromatic substitution (SNAr) with amines, thiols, and other nucleophiles, as well as for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. In contrast, the unsubstituted 3H-1,2,3-triazolo[4,5-c]pyridine core lacks this reactive handle, requiring harsh and often low-yielding C-H functionalization methods for derivatization. Patents specifically describe processes for preparing substituted triazolopyridines that leverage the reactivity of chloro-substituted intermediates [2].

Medicinal chemistry Cross-coupling SNAr Building block

Purity Specification for Reproducible Biological Data: 97-98% vs. Lower-Grade Material

Reputable suppliers consistently offer 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine with a minimum purity specification of 97-98% . This is a critical differentiator from lower-purity or non-specified material from non-specialist vendors. Impurities in chemical building blocks are a known source of irreproducible biological data, false positives in high-throughput screening, and unpredictable pharmacokinetic profiles in vivo [1]. Procuring material with a defined, high purity specification is a quantifiable risk-reduction measure.

Quality control Assay reproducibility Procurement specification

Recommended Procurement and Application Scenarios for 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine Based on Quantified Evidence


GPR119 Agonist Lead Optimization for Type 2 Diabetes

As demonstrated by a 22.4-fold improvement in aqueous solubility (from 0.71 μM to 15.9 μM) for a triazolopyridine derivative compared to a pyrazolopyridine lead [1], procurement of 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine is recommended for medicinal chemistry programs targeting GPR119 or other GPCRs where solubility and bioavailability are critical challenges. This scaffold provides a strategic advantage in improving the drug-like properties of lead compounds.

Kinase Inhibitor Scaffold Diversification (p38 MAPK, c-Met, RIPK1)

The [4,5-c] triazolopyridine geometry is a validated pharmacophore for kinase inhibition, as evidenced by superior potency compared to benzimidazolone-based inhibitors [2] and co-crystal structures with c-Met kinase (PDB: 4DEH) [3]. This compound should be prioritized as a starting point for the synthesis of novel kinase inhibitor libraries, with the 6-chloro group providing a direct handle for SAR expansion via SNAr or cross-coupling reactions [4].

P2X7 Receptor Antagonist Development for Neuroinflammation

The triazolo[4,5-c]pyridine core is a central element in clinically advanced P2X7 antagonists such as JNJ-54175446 [5]. 6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine serves as a key intermediate for constructing these complex molecules. Its procurement ensures access to the correct scaffold geometry and the required synthetic handle (the 6-chloro group) for the multi-step synthesis of potent and selective brain-penetrant P2X7 antagonists.

High-Throughput Library Synthesis Requiring Efficient Derivatization

For laboratories engaged in the parallel synthesis of compound libraries, the high reactivity of the 6-chloro substituent in nucleophilic substitution and cross-coupling reactions is a major advantage [4]. This allows for the rapid and efficient diversification of the triazolopyridine core, maximizing chemical space exploration and accelerating hit-to-lead timelines. The consistent high purity (≥97%) of commercially available material ensures reproducible outcomes across library syntheses.

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